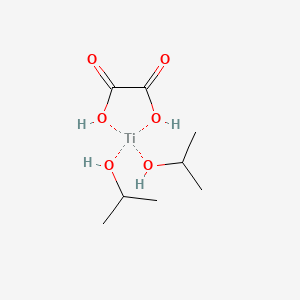
(Oxalato(2-)-O,O')bis(propan-2-olato)titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Oxalato(2-)-O,O’)bis(propan-2-olato)titanium is an organotitanium compound known for its unique chemical properties and applications. This compound features titanium coordinated with oxalate and propan-2-ol groups, making it a versatile reagent in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Oxalato(2-)-O,O’)bis(propan-2-olato)titanium typically involves the reaction of titanium tetrachloride with oxalic acid and isopropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{TiCl}_4 + \text{C}_2\text{H}_2\text{O}_4 + 2 \text{C}_3\text{H}_8\text{O} \rightarrow (\text{Oxalato(2-)-O,O’})\text{bis(propan-2-olato)titanium} + 4 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of (Oxalato(2-)-O,O’)bis(propan-2-olato)titanium involves large-scale reactors where titanium tetrachloride is reacted with oxalic acid and isopropanol under optimized conditions. The process is designed to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(Oxalato(2-)-O,O’)bis(propan-2-olato)titanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The oxalate and propan-2-ol groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be carried out using various organic and inorganic ligands.
Major Products Formed
Oxidation: Titanium dioxide (TiO₂) is a major product.
Reduction: Lower oxidation state titanium compounds.
Substitution: New titanium complexes with different ligands.
Scientific Research Applications
(Oxalato(2-)-O,O’)bis(propan-2-olato)titanium has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in bioinorganic chemistry and as a probe for studying biological systems.
Medicine: Explored for its potential in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of high-performance materials, coatings, and as a precursor for titanium-based nanomaterials.
Mechanism of Action
The mechanism by which (Oxalato(2-)-O,O’)bis(propan-2-olato)titanium exerts its effects involves coordination with target molecules through its oxalate and propan-2-ol groups. These interactions can lead to the formation of stable complexes, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Bis(propan-2-olato)bis(stearato-O)titanium
- Bis(ethyl acetoacetato-O1’,O3)bis(propan-2-olato)titanium
- Bis(2,4-pentanedionato)bis(2-propanolato)titanium
Uniqueness
(Oxalato(2-)-O,O’)bis(propan-2-olato)titanium is unique due to its specific coordination environment and the presence of both oxalate and propan-2-ol ligands. This combination imparts distinct chemical properties and reactivity, making it suitable for specialized applications in various fields.
Properties
CAS No. |
83877-94-5 |
|---|---|
Molecular Formula |
C8H18O6Ti |
Molecular Weight |
258.09 g/mol |
IUPAC Name |
oxalic acid;propan-2-ol;titanium |
InChI |
InChI=1S/2C3H8O.C2H2O4.Ti/c2*1-3(2)4;3-1(4)2(5)6;/h2*3-4H,1-2H3;(H,3,4)(H,5,6); |
InChI Key |
NAVBICGKGRSPMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O.CC(C)O.C(=O)(C(=O)O)O.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



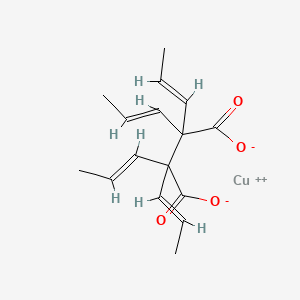


![hexahydro-6a-pentyl-2H-cyclopenta[b]furan](/img/structure/B12662096.png)
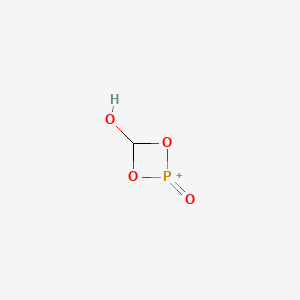

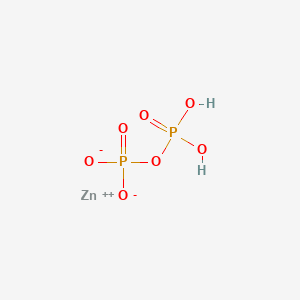
![6-Pentyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B12662115.png)
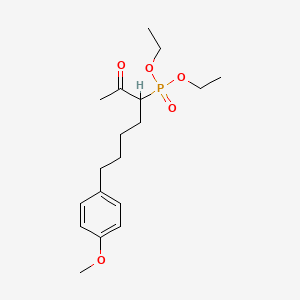
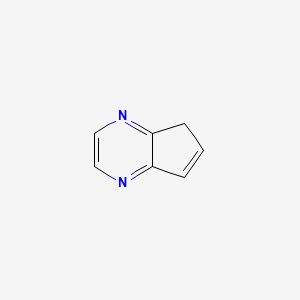
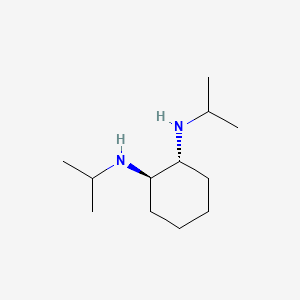

![4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl-](/img/structure/B12662161.png)
